2-Deoxy-scyllo-inosose (DOI) is a cyclic ketose sugar and a key intermediate in the biosynthesis of 2-deoxystreptamine (DOS) [, , , ], a crucial component found in numerous clinically significant aminoglycoside antibiotics such as neomycin, kanamycin, tobramycin, gentamicin, sisomicin, butirosin, and ribostamycin [, ]. DOI is derived from D-glucose-6-phosphate (G6P) via an intramolecular C-C bond formation between C-1 and C-6 [].
2-Deoxy-scyllo-inosose is primarily sourced from microbial fermentation processes, especially those involving Bacillus species. It is classified as a sugar derivative, specifically a deoxysugar, which plays a pivotal role in the biosynthetic pathways leading to more complex natural products such as antibiotics. Its classification within the realm of carbohydrates highlights its importance in biochemical processes and pharmaceutical applications.
The synthesis of 2-deoxy-scyllo-inosose can be achieved through both chemical and enzymatic methods.
The molecular formula for 2-deoxy-scyllo-inosose is C_6H_11O_6, with a molecular weight of approximately 163.15 g/mol. Its structure features a pyranose form with hydroxyl groups at specific positions that contribute to its reactivity and interaction with enzymes.
2-Deoxy-scyllo-inosose participates in several biochemical reactions:
The mechanism by which 2-deoxy-scyllo-inosose exerts its biological activity primarily involves its role as an intermediate in antibiotic synthesis.
Relevant data indicate that 2-deoxy-scyllo-inosose has favorable properties for use in biochemical applications, particularly in antibiotic synthesis.
The primary applications of 2-deoxy-scyllo-inosose include:
DOI synthase (EC 4.2.3.124), historically designated BtrC in Bacillus circulans, catalyzes the committed step in 2-deoxystreptamine (2-DOS) biosynthesis – the carbocyclization of D-glucose-6-phosphate (Glc6P) into 2-deoxy-scyllo-inosose (DOI). This enzymatic conversion represents the first dedicated step in the biosynthetic pathway of aminoglycoside antibiotics containing the 2-deoxystreptamine core, such as butirosin, kanamycin, gentamicin, and tobramycin [1] [5] [8].
The enzyme purified from B. circulans SANK 72073 functions as a heterodimeric protein comprising 23 kDa and 42 kDa subunits. Biochemical characterization reveals a strict requirement for Co²⁺ as a cofactor (Zn²⁺ is inhibitory) and utilizes NAD⁺ as a co-substrate. Kinetic parameters indicate a Kₘ of 9.0 × 10⁻⁴ M for Glc6P and 1.7 × 10⁻⁴ M for NAD⁺, with a k_cat_ of 7.3 × 10⁻² s⁻¹ for Glc6P [5] [8]. The reaction mechanism involves a multistep process initiated by NAD⁺-dependent dehydrogenation, followed by Co²⁺-assisted aldol-like cyclization and dephosphorylation, establishing the six-membered carbocyclic ring of DOI [5] [7]. This product, DOI, serves as the immediate precursor for 2-DOS formation via transamination.
DOI synthase homologs are conserved within the biosynthetic gene clusters of diverse 2-DOS-containing aminoglycoside antibiotics produced by various Actinobacteria. Key homologs include:
While catalyzing the same fundamental reaction (Glc6P → DOI), these homologs exhibit variations in protein sequence, stability, and potentially intrinsic catalytic efficiency under different physiological conditions. For instance, AlloH from S. hindustanus was noted for its biochemical properties during purification and assay [7]. These inherent differences become critically important when the genes encoding these enzymes are expressed heterologously for metabolic engineering purposes, as the choice of synthase gene significantly impacts DOI yield [1] [9].
A cornerstone strategy for enhancing DOI production in engineered microbial hosts involves redirecting the metabolic flux of glucose-derived carbon away from central metabolism (glycolysis and pentose phosphate pathway) and towards the precursor Glc6P, the substrate of DOI synthase. This is achieved through targeted gene disruptions:
Table 1: Impact of Metabolic Gene Disruptions on DOI Production in Engineered Bacillus subtilis
Host Strain Genotype | DOI Synthase Gene | DOI Titer (g/L) | Fold Increase vs BSDOI-02 | Key Metabolic Alteration |
---|---|---|---|---|
Wild-type (B. subtilis 168) | None | Not detectable | - | Baseline metabolism |
Wild-type | btrC (native) | 2.3 ± 0.2 | 1x | Native Glc6P partitioning |
Δpgi | btrC (native) | 16.7 ± 0.7 | ~7.3x | Blocked entry into glycolysis |
Δpgi | tobC_opt | 24.2 ± 1.4 | ~10.5x | Blocked glycolysis + efficient synthase |
ΔpgiΔpgcA | btrC (native) | 20.7 ± 1.1 | ~9x | Blocked glycolysis + blocked storage/sugar nucleotides |
ΔpgiΔpgcA | tobC_opt | 37.2 ± 2.4 | ~16.2x | Maximized Glc6P pool + efficient synthase |
The most effective strategy in B. subtilis involved the double knockout ΔpgiΔpgcA. This combination maximized intracellular Glc6P accumulation by simultaneously blocking its major consumption routes (glycolysis via pgi and glycogen/nucleotide sugar synthesis via pgcA), creating a metabolic "funnel" directing Glc6P towards DOI production by the heterologous synthase [1] [9]. Notably, while zwf disruption was beneficial in E. coli and yeast, it was avoided in the primary B. subtilis platform to maintain reasonable growth rates essential for high-titer fermentation.
Achieving high-level functional expression of heterologous doi synthase genes (originating from diverse bacteria like Streptomyces spp. and B. circulans) in the industrial host Bacillus subtilis required overcoming genetic incompatibility. The native btrC, genC, kanC, and tobC genes possess codon usage biases significantly different from B. subtilis, often leading to poor translation efficiency and low enzyme yields.
To address this, the genes genC, kanC, and tobC were artificially synthesized (genC_opt, kanC_opt, tobC_opt) using codons preferentially used by B. subtilis. These codon-optimized genes were then cloned into the constitutive expression plasmid pHP13-P43, featuring the strong B. subtilis P43 promoter [1] [2] [9].
The impact of codon optimization was profound:
The highest producing strain, BSDOI-15 (genotype: ΔpgiΔpgcA + pHP13-P43-tobC_opt), became the platform for production-scale fermentation.
Maximizing DOI production in the engineered strain BSDOI-15 required optimizing fermentation conditions, particularly carbon source feeding. A dual carbon source strategy using glucose and glycerol was implemented in fed-batch mode [1] [9].
Table 2: Fed-Batch Fermentation Performance of Engineered B. subtilis BSDOI-15
Carbon Source Strategy | Final DOI Titer (g/L) | Key Observations |
---|---|---|
Glucose only | ~29-30 | Reduced cell growth likely due to metabolic burden and limited energy from Glc6P alone. |
Glycerol only | Not significant | Lack of direct/preferred precursor (Glc6P) for DOI synthase. |
Glucose + Glycerol | 38.0 | Optimal balance: Glycerol supports high cell growth & maintenance; Glucose drives high Glc6P flux to DOI. |
This strategy proved highly successful. Fed-batch fermentation of strain BSDOI-15 using the glucose-glycerol dual feed achieved the highest reported DOI titer of 38.0 g/L, significantly outperforming fermentations using either carbon source alone [1] [9]. Time-course analysis showed a clear correlation between sustained cell growth (supported by glycerol metabolism) and the continuous production and accumulation of DOI (driven by glucose conversion via the engineered pathway and the highly expressed TobC_opt synthase) [9]. This titer represents a substantial improvement over previous reports in E. coli (29.5 g/L) and cyanobacteria (0.4 g/L) [1] [6].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: